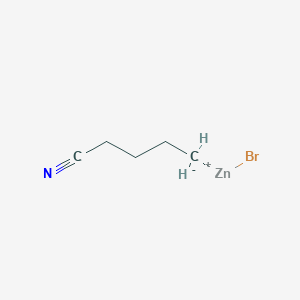

4-Cyanobutylzinc bromide

Vue d'ensemble

Description

4-Cyanobutylzinc bromide (4-CZB) is a zinc-based compound that is used in a variety of laboratory experiments. It is a versatile reagent that is used for a variety of applications, including organic synthesis and analytical chemistry. 4-CZB is a relatively new compound and has been found to be an effective reagent for many laboratory experiments.

Applications De Recherche Scientifique

1. Cyanogen Bromide Reaction

The cyanogen bromide reaction, involving compounds like cyanogen bromide (not specifically 4-Cyanobutylzinc bromide), finds significant application in the structural elucidation of peptides and proteins. This process is known for its selectivity in reacting with amino acids and is useful in detecting multiple forms of enzymes and oxidized methionine residues, preparing physiologically active peptide fragments, and identifying fragments from enzyme active sites (Gross, 1967).

2. Pharmacoproteomics

In the realm of pharmacoproteomics, compounds like 4-Phenylbutyrate (structurally related but not identical to this compound) are explored for their influence on cellular proteins. For instance, 4-Phenylbutyrate treatment on cystic fibrosis bronchial epithelial cells has shown modifications in cellular chaperones, protein processing enzymes, and cell trafficking molecules, which are crucial in understanding the mechanisms of diseases like cystic fibrosis (Singh et al., 2006).

3. Ion-Pair HPLC Method for Quantitation

4-Nitrophenol and its derivatives, which are conceptually similar to this compound, have been utilized in studies to understand drug metabolism under different physiological conditions. Techniques like ion-pair HPLC coupled with UV detection have been developed for simultaneous determination of these compounds in biological samples, highlighting the importance of such compounds in biomedical research (Almási, Fischer, & Perjési, 2006).

4. Synthesis of Biologically Active Compounds

Research into compounds like this compound extends into the synthesis of biologically active molecules. For example, the synthesis of N-substituted derivatives using 2-bromo-N-phenyl/arylacetamides demonstrates the potential of such compounds in the development of new pharmaceuticals, particularly in the field of antidiabetic agents (Nazir et al., 2018).

5. Study of Nucleic Acids

Studies on nucleic acids have utilized reactions like the conversion of 4-thiouridine to uridine, a process involving reagents conceptually similar to this compound. These reactions are critical in understanding the biological functions and properties of nucleic acids, such as in Escherichia coli transfer ribonucleic acids (Walker & RajBhandary, 1972).

Mécanisme D'action

Target of Action

4-Cyanobutylzinc bromide is an organozinc compound . The primary targets of this compound are organic halides or triflates .

Mode of Action

This compound interacts with its targets through a palladium-catalyzed Negishi cross-coupling reaction . This reaction constructs carbon-carbon bonds by coupling the this compound with organic halides or triflates .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Negishi cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are fundamental in organic chemistry and essential for the creation of complex organic structures .

Result of Action

The molecular effect of this compound’s action is the formation of carbon-carbon bonds . This is a crucial process in organic chemistry, enabling the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific organic compounds that are synthesized as a result of the carbon-carbon bond formation.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known that the compound should be handled under dry protective gas as it is air sensitive . Furthermore, it should be stored away from strong bases and oxidizing agents, heat, and acids . These precautions suggest that the compound’s action, efficacy, and stability can be significantly affected by its storage and handling conditions .

Analyse Biochimique

Biochemical Properties

4-Cyanobutylzinc bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules during these reactions. For instance, in the presence of a palladium catalyst, this compound can react with organic halides to form carbon-carbon bonds . This interaction is crucial for the synthesis of various pharmaceuticals and fine chemicals. The nature of these interactions involves the transfer of the cyanobutyl group from the zinc atom to the organic halide, facilitated by the palladium catalyst.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with palladium catalysts and organic halides. The compound forms a complex with the palladium catalyst, which facilitates the transfer of the cyanobutyl group to the organic halide . This process involves the formation of a carbon-zinc bond, followed by the transfer of the cyanobutyl group to the organic halide. The resulting product is a new carbon-carbon bond, which is essential for the synthesis of complex organic molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is typically stored at low temperatures (2-8°C) to maintain its stability . Over time, exposure to air and moisture can lead to the degradation of this compound, reducing its reactivity and effectiveness in biochemical reactions. Long-term effects on cellular function have not been extensively studied, but it is important to consider the stability and degradation of the compound in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. For example, in the presence of a palladium catalyst, this compound participates in the Negishi coupling reaction, which is a key step in the synthesis of various bioactive compounds . The effects on metabolic flux and metabolite levels depend on the specific reactions and pathways involved.

Propriétés

IUPAC Name |

bromozinc(1+);pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N.BrH.Zn/c1-2-3-4-5-6;;/h1-4H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCKXFGNNBONBG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCC#N.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane](/img/structure/B1598738.png)